molecular formula C14H18N2O4S B4985913 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid

4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid

Cat. No. B4985913
M. Wt: 310.37 g/mol
InChI Key: HRTGWWLEOLFKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid, also known as MPAA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the thioamide class of compounds and has been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. Additionally, 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antibacterial activity, 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been shown to exhibit anti-inflammatory activity, with studies demonstrating its ability to reduce inflammation in animal models. Additionally, 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been shown to exhibit antioxidant activity, with studies demonstrating its ability to scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been shown to exhibit a range of biological activities, making it a versatile compound for use in lab experiments. However, one limitation of 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid. One area of interest is the development of more potent derivatives of 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid, which may exhibit greater anticancer or antibacterial activity. Additionally, further studies are needed to fully understand the mechanism of action of 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid and its potential as a therapeutic agent. Finally, there is potential for the development of 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid-based diagnostic tools, which may be useful for the detection of cancer or bacterial infections.

Synthesis Methods

4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid can be synthesized through a multistep process involving the reaction of 4-methoxy-3-nitrobenzoic acid with pentanoyl chloride, followed by reduction of the resulting nitro compound with tin (II) chloride. The final step involves the reaction of the resulting amine with carbon disulfide to form the thioamide.

Scientific Research Applications

4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been shown to have antibacterial activity, with studies demonstrating its effectiveness against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

4-methoxy-3-(pentanoylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-3-4-5-12(17)16-14(21)15-10-8-9(13(18)19)6-7-11(10)20-2/h6-8H,3-5H2,1-2H3,(H,18,19)(H2,15,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTGWWLEOLFKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=S)NC1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-[(pentanoylcarbamothioyl)amino]benzoic acid

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